![molecular formula C36H26Br4ClN3O5S B14798345 [7-(Dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;2',4',5',7'-tetrabromo-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one;chloride](/img/structure/B14798345.png)
[7-(Dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;2',4',5',7'-tetrabromo-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[7-(Dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;2’,4’,5’,7’-tetrabromo-3’,6’-dihydroxyspiro[2-benzofuran-3,9’-xanthene]-1-one;chloride is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structural properties and its potential use in medical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [7-(Dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;2’,4’,5’,7’-tetrabromo-3’,6’-dihydroxyspiro[2-benzofuran-3,9’-xanthene]-1-one;chloride involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The specific synthetic routes and reaction conditions can vary, but typically involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency and safety .
Analyse Des Réactions Chimiques
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different phenothiazinium derivatives, while substitution reactions can produce a variety of substituted phenothiazinium compounds .
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a reagent and catalyst in various organic synthesis reactions. Its unique structural properties make it suitable for use in complex chemical transformations .
Biology
In biological research, the compound is used as a staining agent and in the study of cellular processes. Its ability to interact with biological molecules makes it valuable in various biochemical assays .
Medicine
In medicine, the compound has potential therapeutic applications, particularly in the treatment of bacterial infections and sepsis. It has been shown to inhibit specific signaling pathways involved in inflammatory responses .
Industry
In industrial applications, the compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for use in various industrial processes .
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the AP2-associated protein kinase 1 (AAK1)-mediated internalization of lipopolysaccharides (LPS), thereby preventing the activation of caspase-11 and subsequent inflammatory responses . This mechanism is particularly relevant in the context of its potential therapeutic applications in treating sepsis and other inflammatory conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other phenothiazinium derivatives, such as:
- [7-(Diethylamino)phenothiazin-3-ylidene]-diethylazanium chloride
- Methylene blue trihydrate
Uniqueness
What sets [7-(Dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;2’,4’,5’,7’-tetrabromo-3’,6’-dihydroxyspiro[2-benzofuran-3,9’-xanthene]-1-one;chloride apart is its unique combination of structural features and reactivity. Its ability to inhibit specific signaling pathways and its potential therapeutic applications make it a compound of significant interest in scientific research .
Propriétés
Formule moléculaire |
C36H26Br4ClN3O5S |
|---|---|
Poids moléculaire |
967.7 g/mol |
Nom IUPAC |
[7-(dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;2',4',5',7'-tetrabromo-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one;chloride |
InChI |
InChI=1S/C20H8Br4O5.C16H18N3S.ClH/c21-11-5-9-17(13(23)15(11)25)28-18-10(6-12(22)16(26)14(18)24)20(9)8-4-2-1-3-7(8)19(27)29-20;1-18(2)11-5-7-13-15(9-11)20-16-10-12(19(3)4)6-8-14(16)17-13;/h1-6,25-26H;5-10H,1-4H3;1H/q;+1;/p-1 |
Clé InChI |
HXDVXHKUWVCDCG-UHFFFAOYSA-M |
SMILES canonique |
CN(C)C1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3S2.C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)Br)O)Br)Br)O)Br.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-N-[(3-chloropyrazin-2-yl)methyl]-N-cyclopropylpropanamide](/img/structure/B14798266.png)
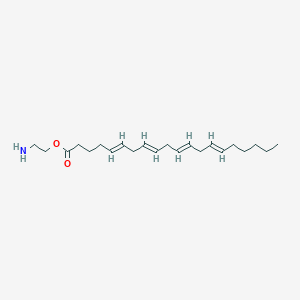
![Calcium;2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoate;hydrate](/img/structure/B14798283.png)
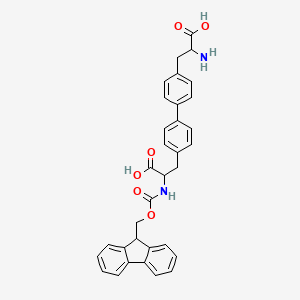
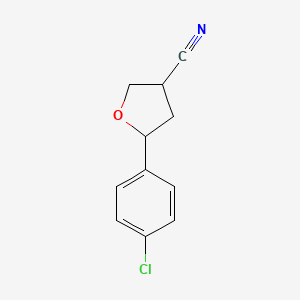
![N-[4-({(2E)-2-[(2E)-3,7-dimethylocta-2,6-dien-1-ylidene]hydrazinyl}carbonyl)phenyl]cyclopropanecarboxamide](/img/structure/B14798287.png)
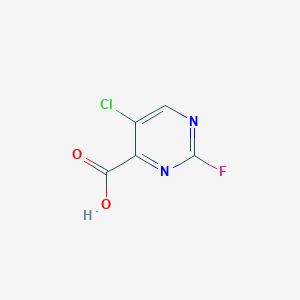
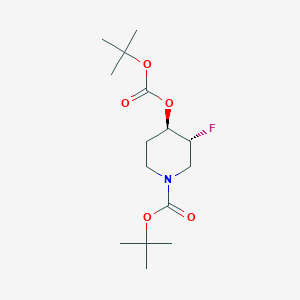
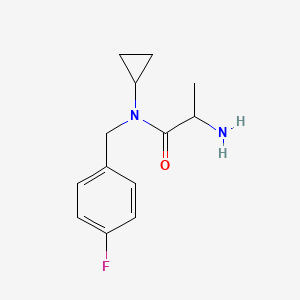
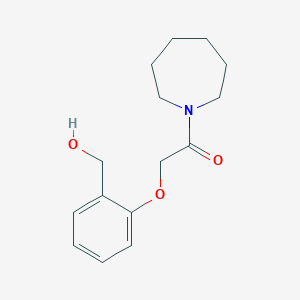
![2-(tetrahydrofuran-3-yl)-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B14798315.png)
![2-[(Methylamino)methyl]-4(3H)-quinazolinone dihydrochloride dihydrate](/img/structure/B14798316.png)
![2-Phenylethyl 4-{[2-(benzylcarbamoyl)phenyl]amino}-4-oxobutanoate](/img/structure/B14798353.png)

